(1,2,3-13C3)propan-2-ol
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Overview
Description
(1,2,3-13C3)propan-2-ol, also known as isotopically labeled propan-2-ol, is a compound where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. This labeling is used in various scientific studies to trace the compound’s path and interactions in chemical and biological systems. Propan-2-ol, commonly known as isopropanol or isopropyl alcohol, is a secondary alcohol with the molecular formula C3H8O. It is a colorless, flammable liquid with a strong odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-13C3)propan-2-ol typically involves the use of isotopically labeled precursors. One common method is the reduction of (1,2,3-13C3)acetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods
In industrial settings, the production of isotopically labeled compounds like this compound is often achieved through the fermentation of isotopically labeled glucose. The glucose is metabolized by microorganisms, resulting in the production of isotopically labeled ethanol, which can then be converted to this compound through catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
(1,2,3-13C3)propan-2-ol undergoes various chemical reactions typical of secondary alcohols, including:
Oxidation: When oxidized, this compound forms (1,2,3-13C3)acetone.
Reduction: The compound can be reduced to (1,2,3-13C3)propane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives, such as (1,2,3-13C3)isopropyl chloride when reacted with hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or other halogenating agents.
Major Products
Oxidation: (1,2,3-13C3)acetone.
Reduction: (1,2,3-13C3)propane.
Substitution: (1,2,3-13C3)isopropyl chloride.
Scientific Research Applications
(1,2,3-13C3)propan-2-ol is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the fate of carbon atoms during chemical transformations.
Biology: Employed in metabolic studies to trace the incorporation and utilization of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs labeled with carbon-13.
Industry: Applied in the development of new materials and processes, where isotopic labeling helps in understanding the interactions and stability of compounds.
Mechanism of Action
The mechanism of action of (1,2,3-13C3)propan-2-ol is similar to that of unlabeled propan-2-ol. It primarily acts as a solvent and a disinfectant. In biological systems, it is metabolized by alcohol dehydrogenase to form (1,2,3-13C3)acetone, which is further metabolized by various enzymes. The isotopic labeling does not significantly alter the chemical behavior of the compound but allows for precise tracking of its metabolic fate.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol (Isopropanol): The non-labeled version of (1,2,3-13C3)propan-2-ol.
Propan-1-ol: A primary alcohol with a similar molecular formula but different structural properties.
Ethanol: A primary alcohol with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which makes it an invaluable tool for tracing studies in various scientific fields. This labeling allows researchers to follow the exact path and interactions of the compound in complex systems, providing insights that are not possible with non-labeled compounds.
Properties
CAS No. |
220505-06-6 |
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Molecular Formula |
C3H8O |
Molecular Weight |
63.073 g/mol |
IUPAC Name |
(1,2,3-13C3)propan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1,3+1 |
InChI Key |
KFZMGEQAYNKOFK-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])O |
Canonical SMILES |
CC(C)O |
Origin of Product |
United States |
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